molecular formula C16H11Cl2N3O3 B11298376 2-(4-chlorophenoxy)-N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide

2-(4-chlorophenoxy)-N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide

Cat. No.: B11298376
M. Wt: 364.2 g/mol
InChI Key: IGYNMAKOARQBGE-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chlorophenyl and oxadiazole moieties, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the etherification of m-dichlorobenzene with p-chlorophenol salt under the catalysis of copper oxide or cupric salt to generate 3,4’-dichloro-diphenyl ether. This intermediate then undergoes acylation with acetic anhydride or acetyl chloride in the presence of a Lewis acid to form the desired product .

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenoxy oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both chlorophenyl and oxadiazole groups in 2-(4-chlorophenoxy)-N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide imparts unique chemical and biological properties, making it distinct from other related compounds. This combination enhances its reactivity and potential for diverse applications.

Properties

Molecular Formula

C16H11Cl2N3O3

Molecular Weight

364.2 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C16H11Cl2N3O3/c17-11-4-6-13(7-5-11)23-9-14(22)19-16-20-15(24-21-16)10-2-1-3-12(18)8-10/h1-8H,9H2,(H,19,21,22)

InChI Key

IGYNMAKOARQBGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=NO2)NC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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